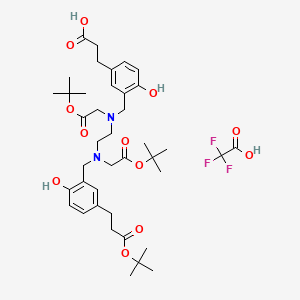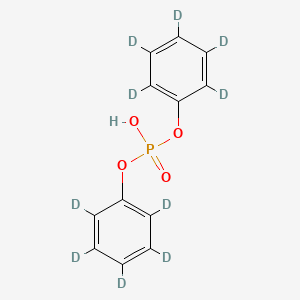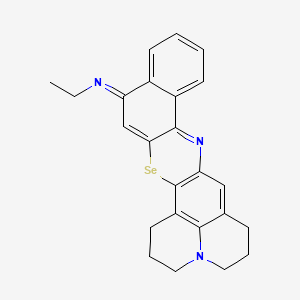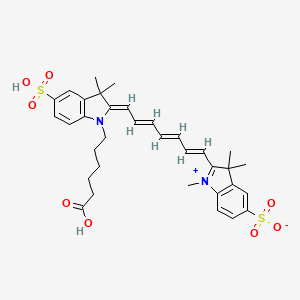![molecular formula C51H70BrClN4O2 B12386340 (N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N,N’-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including indolium, carbamimidoyl, and halogenated cyclohexene, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the carbamimidoyl group, and the halogenation of the cyclohexene ring. Each step would require specific reagents and conditions, such as:
Formation of Indolium Core: This step might involve the reaction of an indole derivative with an alkylating agent under acidic conditions.
Introduction of Carbamimidoyl Group: This could be achieved by reacting a suitable amine with a carbodiimide reagent.
Halogenation of Cyclohexene Ring: This step might involve the use of a halogenating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indolium core can be oxidized to form quinonoid structures.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The halogenated cyclohexene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indolium derivatives.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As a precursor for the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example:
In Biological Systems: The indolium core might interact with biological targets such as enzymes or receptors, modulating their activity.
In Chemical Reactions: The carbamimidoyl group might act as a nucleophile or electrophile, participating in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolium Derivatives: Compounds with similar indolium cores, such as indole-3-acetic acid.
Carbamimidoyl Compounds: Compounds with similar carbamimidoyl groups, such as dicyclohexylcarbodiimide.
Halogenated Cyclohexenes: Compounds with similar halogenated cyclohexene rings, such as chlorocyclohexane.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the indolium core, carbamimidoyl group, and halogenated cyclohexene ring makes it a versatile molecule for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C51H70BrClN4O2 |
|---|---|
Molekulargewicht |
886.5 g/mol |
IUPAC-Name |
(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide |
InChI |
InChI=1S/C51H70ClN4O2.BrH/c1-6-55-43-29-17-15-27-41(43)50(2,3)45(55)34-32-37-21-20-22-38(48(37)52)33-35-46-51(4,5)42-28-16-18-30-44(42)56(46)36-19-9-14-31-47(57)58-49(53-39-23-10-7-11-24-39)54-40-25-12-8-13-26-40;/h15-18,27-30,32-34,39-40,46H,6-14,19-26,31,35-36H2,1-5H3,(H,53,54);1H/q+1;/p-1/b34-32+,38-33+; |
InChI-Schlüssel |
HOYKSTIKFRMFJO-RYLUSSPCSA-M |
Isomerische SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C(/C(=C/CC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)/CCC3)Cl.[Br-] |
Kanonische SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C(C(=CCC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)CCC3)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)









![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)


